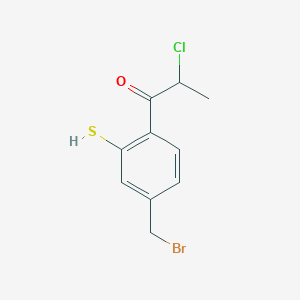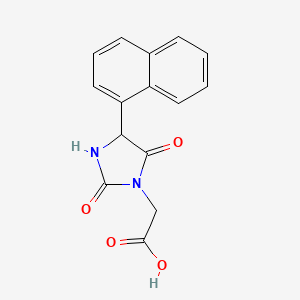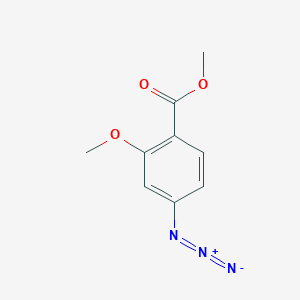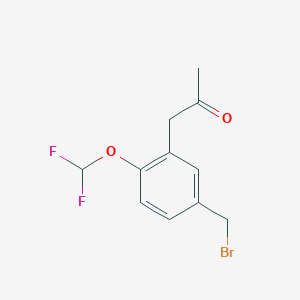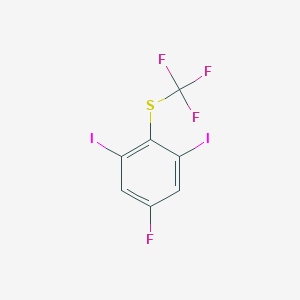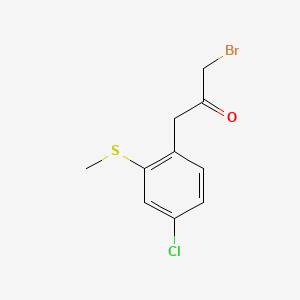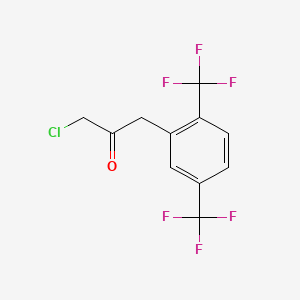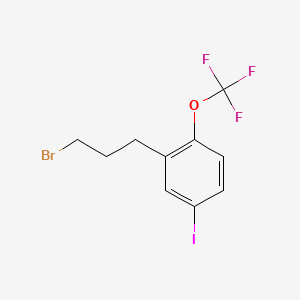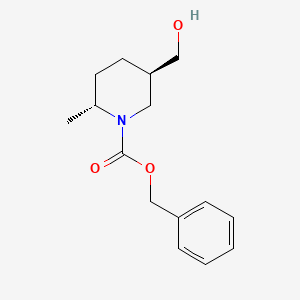
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester, making it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpiperidine and benzyl chloroformate.
Protection and Functionalization: The hydroxyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxymethylated piperidine with benzyl chloroformate under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (2R,5R)-5-(Carboxymethyl)-2-methylpiperidine-1-carboxylate.
Reduction: (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-ol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds, which are crucial in biological studies and drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules, including those with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol: This compound shares the hydroxymethyl group but differs in the ring structure and additional functional groups.
tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar in having a hydroxymethyl group and a carboxylate ester but differs in the bicyclic structure and additional substituents.
Uniqueness
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicinal chemistry and material science highlight its significance.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14-/m1/s1 |
Clave InChI |
NRBMSSRNBMTDSV-TZMCWYRMSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)CO |
SMILES canónico |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


